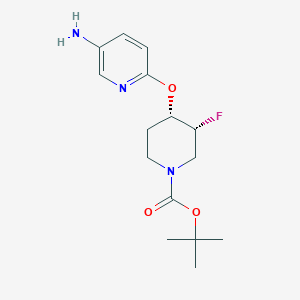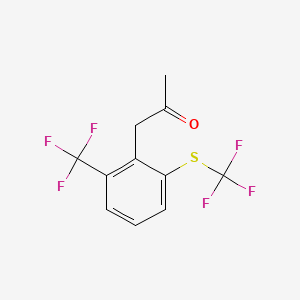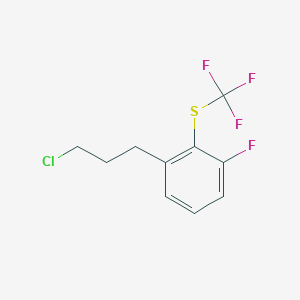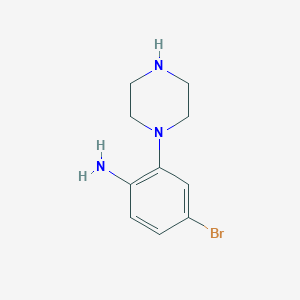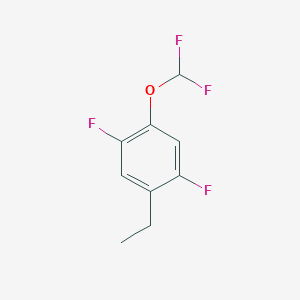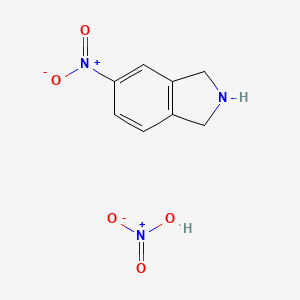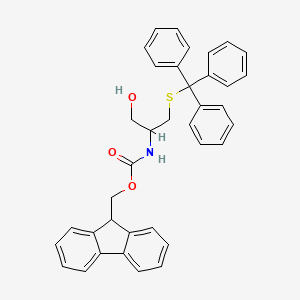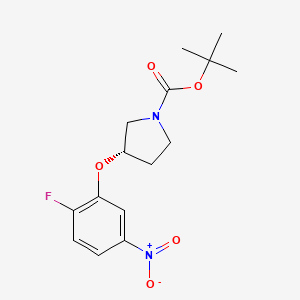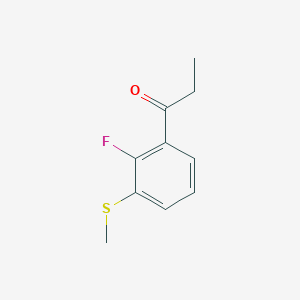
5-Fluoro-2-methoxy-6-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-6-methylnicotinic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.1524232 . It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the nicotinic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-6-methylnicotinic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the nicotinic acid core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methoxy-6-methylnicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxy-6-methylnicotinic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-methylnicotinic acid
- 5-Methoxy-2-methylnicotinic acid
- 6-Fluoro-2-methoxynicotinic acid
Uniqueness
5-Fluoro-2-methoxy-6-methylnicotinic acid is unique due to the specific combination of the fluorine, methoxy, and methyl groups on the nicotinic acid core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12) |
InChI-Schlüssel |
SPPPGZUROMWMCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)OC)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
